Tetrahydrocoptisine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocoptisine can be synthesized through various chemical reactions involving isoquinoline derivatives. One common method involves the reduction of coptisine using sodium borohydride in methanol . The reaction typically occurs at room temperature and yields this compound as a solid product.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the roots of Coptis chinensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocoptisine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Tetrahydrocoptisine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Mechanism of Action
Tetrahydrocoptisine exerts its effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines and nitric oxide, thereby alleviating inflammation . Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK, which are involved in cellular responses to stress and inflammation .
Comparison with Similar Compounds
Coptisine: Another alkaloid with similar anti-inflammatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antioxidant effects.
Uniqueness: Tetrahydrocoptisine is unique due to its specific inhibition of the NF-κB pathway and its potent anti-inflammatory effects. Unlike some of its counterparts, it has shown significant efficacy in reducing acute lung injury in animal models .
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904180 | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-32-7, 7461-02-1 | |
Record name | (±)-Stylopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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